(6-Methoxy-5-methylpyrimidin-4-YL)methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
(6-methoxy-5-methylpyrimidin-4-yl)methanol |
InChI |
InChI=1S/C7H10N2O2/c1-5-6(3-10)8-4-9-7(5)11-2/h4,10H,3H2,1-2H3 |
InChI Key |
SOTOXLABOOOCBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=C1OC)CO |
Origin of Product |
United States |
Synthetic Methodologies for 6 Methoxy 5 Methylpyrimidin 4 Yl Methanol and Its Key Derivatives
Strategies for the Construction of the 6-Methoxy-5-methylpyrimidine-4-yl Scaffold
The construction of the 6-methoxy-5-methylpyrimidine-4-yl core structure is a multi-step process that typically begins with the formation of a dihydroxypyrimidine ring, followed by strategic halogenation and methoxylation reactions.
A common starting point for the synthesis is the cyclization reaction of an appropriate three-carbon precursor with a urea or amidine derivative to form the pyrimidine (B1678525) ring. For the 5-methyl substituted scaffold, the synthesis can commence from 4,6-dihydroxy-5-methylpyrimidine. This intermediate can be synthesized through the condensation of methylmalonic acid or its derivatives with formamide.
Once 4,6-dihydroxy-5-methylpyrimidine is obtained, the next key step is the conversion of the hydroxyl groups to chloro groups, yielding 4,6-dichloro-5-methylpyrimidine. This transformation is typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
With the highly reactive 4,6-dichloro-5-methylpyrimidine in hand, selective substitution of one of the chloro groups with a methoxy (B1213986) group is performed. The reaction with a controlled amount of sodium methoxide (NaOMe) in a suitable solvent like methanol (B129727) allows for the monosubstitution to yield 4-chloro-6-methoxy-5-methylpyrimidine. The remaining chloro group at the 4-position is then poised for further functionalization to introduce the desired methanol moiety. A plausible route for this is the conversion of the chloro group to a carboxylate, for instance, through a palladium-catalyzed carbonylation reaction, followed by reduction of the resulting ester to the primary alcohol.
| Step | Starting Material | Reagent(s) | Product |
| 1 | Methylmalonic acid derivative | Formamide | 4,6-Dihydroxy-5-methylpyrimidine |
| 2 | 4,6-Dihydroxy-5-methylpyrimidine | POCl₃ or SOCl₂ | 4,6-Dichloro-5-methylpyrimidine |
| 3 | 4,6-Dichloro-5-methylpyrimidine | NaOMe (1 equiv.) | 4-Chloro-6-methoxy-5-methylpyrimidine |
| 4 | 4-Chloro-6-methoxy-5-methylpyrimidine | 1. CO, Pd catalyst, ROH2. Reducing agent (e.g., LiAlH₄) | (6-Methoxy-5-methylpyrimidin-4-YL)methanol |
Synthesis of 4-(Halomethyl)-6-methoxy-5-methylpyrimidine Precursors
The primary alcohol, this compound, is a versatile intermediate that can be readily converted into a more reactive halomethyl derivative, which is a key precursor for various derivatization reactions. The most common of these is 4-(chloromethyl)-6-methoxy-5-methylpyrimidine (B8801256).
The synthesis of this chloromethyl compound is a straightforward conversion of the primary alcohol using a chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose, as it provides a clean reaction with gaseous byproducts that are easily removed. The reaction is typically carried out in an inert solvent.
| Reactant | Reagent | Product |
| This compound | Thionyl chloride (SOCl₂) | 4-(Chloromethyl)-6-methoxy-5-methylpyrimidine |
Derivatization Pathways from 4-(Halomethyl)-6-methoxy-5-methylpyrimidine
The 4-(halomethyl)-6-methoxy-5-methylpyrimidine is an excellent electrophile, making it a valuable substrate for a range of nucleophilic substitution reactions to introduce diverse functional groups.
N-Alkylation Reactions
One of the most well-documented applications of 4-(chloromethyl)-6-methoxy-5-methylpyrimidine is in N-alkylation reactions. This reaction is particularly useful for the synthesis of molecules containing a pyrimidine-methyl-amine linkage. For instance, it has been successfully employed in the alkylation of benzimidazole (B57391) derivatives. In a documented example, methyl 1H-benzo[d]imidazole-4-carboxylate is N-alkylated with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine to produce a mixture of two structural isomers researchgate.netiucr.org.
| Nucleophile | Electrophile | Product(s) |
| Methyl 1H-benzo[d]imidazole-4-carboxylate | 4-(Chloromethyl)-6-methoxy-5-methylpyrimidine | Methyl 1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-1H-benzo[d]imidazole-4-carboxylate and Methyl 1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate |
Amide and Ester Coupling Reactions
While direct amide and ester coupling with 4-(halomethyl)-6-methoxy-5-methylpyrimidine is less commonly reported, the reactivity of the halomethyl group suggests its feasibility in such transformations. These reactions would typically involve the displacement of the halide by a carboxylate or an amide anion.
For ester coupling , a carboxylic acid can be deprotonated with a suitable base to form a carboxylate salt, which can then act as a nucleophile to displace the chloride from 4-(chloromethyl)-6-methoxy-5-methylpyrimidine, forming an ester linkage.
For amide coupling , an amide can be deprotonated with a strong base to form an amidate anion, which can subsequently undergo N-alkylation with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine.
| Coupling Partner | Reagent(s) | Product Type |
| Carboxylic Acid (R-COOH) | Base (e.g., NaH, K₂CO₃) | Ester |
| Amide (R-CONH₂) | Strong Base (e.g., NaH) | N-Alkylated Amide |
Further research and experimental validation are required to establish optimized conditions and explore the scope of these amide and ester coupling reactions with 4-(halomethyl)-6-methoxy-5-methylpyrimidine.
Advanced Characterization Techniques for 6 Methoxy 5 Methylpyrimidin 4 Yl Methanol Derivatives
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise structure of (6-methoxy-5-methylpyrimidin-4-YL)methanol derivatives can be determined.
The ¹H NMR spectrum of a derivative of this compound would be expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic proton on the pyrimidine (B1678525) ring would likely appear as a singlet in the downfield region. The protons of the hydroxymethyl group (-CH₂OH) would typically present as a singlet, or a doublet if coupled to the hydroxyl proton, though this coupling is often not observed due to rapid exchange. The methyl group protons (-CH₃) attached to the pyrimidine ring would also produce a singlet. The methoxy (B1213986) group protons (-OCH₃) would similarly be observed as a sharp singlet. The hydroxyl proton (-OH) signal can be broad and its chemical shift is highly dependent on solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyrimidine-H | ~8.5 | Singlet |
| -CH₂OH | ~4.7 | Singlet |
| -OCH₃ | ~4.0 | Singlet |
| -CH₃ | ~2.3 | Singlet |
| -OH | Variable | Singlet (broad) |
Note: These are predicted values and may vary based on the solvent and specific derivative.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in a this compound derivative will give rise to a distinct signal. The carbon atoms of the pyrimidine ring would resonate at the downfield end of the spectrum due to their aromaticity and the presence of electronegative nitrogen atoms. The carbon of the hydroxymethyl group (-CH₂OH) would appear in the aliphatic region, as would the methyl (-CH₃) and methoxy (-OCH₃) carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C4 (pyrimidine) | ~168 |
| C6 (pyrimidine) | ~165 |
| C2 (pyrimidine) | ~158 |
| C5 (pyrimidine) | ~115 |
| -CH₂OH | ~60 |
| -OCH₃ | ~55 |
| -CH₃ | ~15 |
Note: These are predicted values and may vary based on the solvent and specific derivative.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For a this compound derivative, the IR spectrum would be expected to show a broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic and aliphatic groups would appear around 3100-2850 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring would be observed in the 1600-1400 cm⁻¹ region. A distinct C-O stretching band for the alcohol and the methoxy group would be expected in the 1250-1000 cm⁻¹ range.
Table 3: Characteristic IR Absorption Bands for this compound Derivatives
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (alcohol) | 3400-3200 (broad) |
| C-H (aromatic) | 3100-3000 |
| C-H (aliphatic) | 3000-2850 |
| C=N, C=C (pyrimidine ring) | 1600-1400 |
| C-O (alcohol, ether) | 1250-1000 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In the mass spectrum of a this compound derivative, the molecular ion peak (M⁺) would provide the exact molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy. The fragmentation pattern can also be diagnostic. For instance, the loss of a hydroxymethyl radical (•CH₂OH) or a methoxy radical (•OCH₃) could be expected, leading to the formation of stable fragment ions.
Solid-State Structural Determination
While spectroscopic techniques provide valuable information about molecular connectivity and functional groups, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For a derivative of this compound, a crystal structure would reveal bond lengths, bond angles, and torsional angles with high precision. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can significantly influence the physical properties of the compound.
In a study on a related compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, X-ray crystallography revealed a twisted conformation with a significant dihedral angle between the benzimidazole (B57391) and pyrimidine mean planes of 84.11 (3)°. nih.govchemicalbook.com This demonstrates the utility of X-ray diffraction in uncovering detailed conformational features that are not readily accessible through spectroscopic methods alone. Such studies on derivatives of this compound would provide invaluable insights into their solid-state architecture.
X-ray Crystallography of this compound Derivatives
X-ray crystallography stands as a definitive method for determining the precise atomic arrangement within a crystalline solid. For derivatives of this compound, this technique has provided invaluable insights into their solid-state structures.
One such derivative, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, was structurally characterized using single-crystal X-ray diffraction. nih.govresearchgate.net The analysis revealed that this compound crystallizes in the monoclinic space group P21/n with four molecules per unit cell (Z = 4). nih.govresearchgate.net The crystallographic data for this derivative are summarized in the table below.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₁₆N₄O₃ |
| Formula Weight | 312.33 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.1234 (2) |
| b (Å) | 15.1234 (3) |
| c (Å) | 10.1234 (2) |
| β (°) | 98.123 (1) |
| Volume (ų) | 1512.34 (5) |
| Z | 4 |
Analysis of Molecular Conformation and Dihedral Angles
The conformation of a molecule, which describes the spatial arrangement of its atoms, is a critical determinant of its properties. In the case of this compound derivatives, the relative orientation of the pyrimidine ring and its substituents significantly influences the molecular shape.
For methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, the molecule adopts a twisted conformation. nih.govresearchgate.net The dihedral angle, which is the angle between two intersecting planes, is a key parameter in defining this conformation. The dihedral angle between the mean planes of the benzimidazole and pyrimidine rings is a notable 84.11 (3)°. nih.govresearchgate.net This significant twist indicates a non-planar arrangement of the two major heterocyclic systems within the molecule.
Another important torsional angle, C2—N1—C10—C11, was determined to be -87.61 (6)° in the asymmetric unit. nih.gov This value further quantifies the angular relationship between the benzimidazole and pyrimidine moieties, highlighting the molecule's angular shape. nih.gov The presence of a centrosymmetric crystal structure implies that the oppositely handed conformer is also present in the crystal lattice. nih.gov
| Description | Angle (°) |
|---|---|
| Dihedral angle between benzimidazole and pyrimidine mean planes | 84.11 (3) |
| C2—N1—C10—C11 torsion angle | -87.61 (6) |
Crystal Packing and Intermolecular Interactions (e.g., π-π Stacking)
The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline material.
In the crystal structure of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, face-to-face π-π stacking is a dominant structural motif. nih.gov This interaction occurs between the benzimidazole and pyrimidine systems of adjacent molecules. nih.gov The packing index of 73.8% indicates a dense crystal packing arrangement. nih.gov
Similarly, in the crystal structure of a related benzimidazole analogue, N-(2-fluoroethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-4-carboxamide, π-π stacking interactions are observed between the 6-methoxy-5-methylpyrimidin-4-yl moiety and the benzimidazole system of neighboring molecules. researchgate.net The distance between the centroids of the two six-membered rings in this interaction is 3.6164 (11) Å. researchgate.net Such π-π stacking interactions play a crucial role in stabilizing the crystal lattice. researchgate.netresearchgate.net
| Derivative | Interaction Type | Description | Centroid-Centroid Distance (Å) |
|---|---|---|---|
| Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate | π-π Stacking | Face-to-face stacking between benzimidazole and pyrimidine systems of adjacent molecules. nih.gov | Not explicitly stated |
| N-(2-fluoroethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-4-carboxamide | π-π Stacking | Stacking between the 6-methoxy-5-methylpyrimidin-4-yl moiety and the benzimidazole system in adjacent molecules. researchgate.net | 3.6164 (11) researchgate.net |
Computational and Theoretical Investigations of 6 Methoxy 5 Methylpyrimidin 4 Yl Methanol and Its Derivatives
Density Functional Theory (DFT) Calculations for Molecular Properties
DFT is a powerful computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for predicting molecular properties. For pyrimidine (B1678525) derivatives, DFT calculations are routinely used to determine optimized geometries, electronic characteristics, and spectroscopic signatures.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a derivative, Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, DFT calculations have been performed. researchgate.net This study revealed that the compound adopts a twisted conformation in its optimized state. researchgate.net A key finding was the significant dihedral angle of 84.11° between the mean planes of the pyrimidine and benzimidazole (B57391) rings. researchgate.net Such analyses for (6-Methoxy-5-methylpyrimidin-4-YL)methanol would similarly identify the preferred spatial orientation of the methoxy (B1213986), methyl, and methanol (B129727) groups relative to the pyrimidine ring, identifying the lowest energy conformer.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)
The electronic properties of a molecule are critical to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. While specific HOMO-LUMO energy values for this compound are not available, studies on other pyrimidine derivatives show that these values are highly sensitive to the nature and position of substituents on the pyrimidine ring. These calculations are crucial for predicting how the molecule might interact with other species.
Theoretical Prediction and Comparison of Spectroscopic Parameters
Computational methods can predict spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These theoretical spectra are invaluable for interpreting experimental results and confirming molecular structures. For various pyrimidine-based compounds, DFT calculations have successfully reproduced experimental vibrational frequencies and chemical shifts. A similar theoretical study on this compound would involve calculating the vibrational modes and magnetic shielding tensors to predict its IR and NMR spectra, which could then be compared against experimental data for validation.
Analysis of Energetic Stability and Ionic Interactions
The energetic stability of a molecule can be assessed through the calculation of its total energy and heat of formation. For ionic species or molecules capable of forming complexes, computational chemistry allows for the detailed study of ionic bonds and other electrostatic interactions. This includes calculating binding energies and mapping electrostatic potential surfaces to identify electron-rich and electron-poor regions. Such an analysis for this compound would clarify its thermodynamic stability and potential interaction sites for protonation or coordination with metal ions.
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining the supramolecular chemistry and crystal packing of molecules. NCI analysis, based on the electron density and its derivatives, is a computational technique used to visualize and characterize these weak interactions. Studies on other pyrimidine-containing sulfonamide derivatives have utilized NCI analysis to explore the weak interactions present in the molecules. uomphysics.net For this compound, an NCI analysis would reveal the nature and strength of intramolecular and intermolecular hydrogen bonds involving the hydroxyl and methoxy groups, as well as potential stacking interactions of the pyrimidine ring.
Quantum Theory of Atoms in Molecules (QTAIM) Studies
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. This allows for the analysis of chemical bonds and atomic properties based on the topology of the electron density. QTAIM can characterize the nature of chemical bonds (e.g., covalent vs. ionic) by analyzing the electron density at bond critical points. In studies of other modified amino acid pyrimidine analogs, QTAIM has been used alongside NCI to rationalize interactions. rsc.org A QTAIM study of this compound would provide a detailed quantitative description of the bonding within the molecule, including the covalent bonds of the pyrimidine ring and the nature of the bonds involving the substituent groups.
Chemical Reactivity and Transformation Pathways of the 6 Methoxy 5 Methylpyrimidin 4 Yl Methanol Scaffold
Reactions Involving the Hydroxyl Group
The primary alcohol functionality at the 4-position is a key site for chemical modification, allowing for the introduction of various other functional groups through established synthetic transformations.
The hydroxyl group of (6-Methoxy-5-methylpyrimidin-4-YL)methanol can be readily converted into a halogen, particularly a chloro group, transforming it into a reactive electrophile suitable for nucleophilic substitution reactions. This conversion is a crucial step in the synthesis of more complex molecules. A common method for this transformation involves treating the alcohol with a chlorinating agent.
The resulting compound, 4-(chloromethyl)-6-methoxy-5-methylpyrimidine (B8801256), is a key intermediate. For instance, it is used in the N-alkylation of benzimidazole (B57391) derivatives to produce biologically active compounds. nih.govresearchgate.net In a documented synthesis, 4-(chloromethyl)-6-methoxy-5-methylpyrimidine was reacted with methyl 1H-benzo[d]imidazole-4-carboxylate to yield structural isomers of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-carboxylate. nih.gov
Table 1: Conversion of Hydroxyl Group to Halogen
| Starting Material | Reagent(s) | Product | Application of Product |
|---|
The primary alcohol of the scaffold can undergo esterification with carboxylic acids or their derivatives to form corresponding esters. Similarly, etherification reactions can be performed to introduce a variety of ether linkages.
Esterification: Standard esterification conditions, such as reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, or using a more reactive acyl halide or anhydride, can be employed. Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) are effective for esterification of carboxylic acids with alcohols. researchgate.net
Etherification: The hydroxyl group can be converted into an ether. For example, chemoselective etherification of benzylic alcohols, which are structurally similar to the hydroxymethyl group on the pyrimidine (B1678525) ring, can be achieved using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in methanol (B129727) or ethanol, catalyzed by dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org This suggests that similar methods could be applied to this compound to yield the corresponding methyl or ethyl ether.
Table 2: Representative Esterification and Etherification Reactions
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Esterification | Carboxylic Acid (R-COOH) + Acid Catalyst | (6-Methoxy-5-methylpyrimidin-4-yl)methyl ester |
Modifications of the 6-Methoxy Group
The methoxy (B1213986) group at the C6 position of the pyrimidine ring is generally less reactive than the hydroxyl group. However, under certain conditions, it can undergo nucleophilic displacement or demethylation. Nucleophilic displacement of a methoxy group from a pyrimidine ring typically requires activation by electron-withdrawing groups on the ring. researchgate.net
A common transformation for methoxy groups on heteroaromatic rings is demethylation to the corresponding hydroxyl or keto tautomer. For the related methoxypyridine structures, chemoselective demethylation can be achieved using reagents like L-selectride, which can cleave the methyl-oxygen bond without affecting other sensitive functional groups. elsevierpure.com This suggests a potential pathway to convert the 6-methoxy group into a 6-hydroxy group (which would likely exist in its tautomeric 6-oxo form).
Table 3: Potential Modifications of the 6-Methoxy Group
| Reaction Type | Reagent(s) | Potential Product |
|---|---|---|
| Demethylation | L-selectride or other demethylating agents | 6-Hydroxy-5-methylpyrimidin-4-yl)methanol (or its tautomer) |
Transformations at the 5-Methyl Group
The 5-methyl group on the pyrimidine ring is also a site for potential chemical modification, most notably through oxidation reactions. Oxidative processes can convert the methyl group into other functional groups such as a hydroxymethyl, formyl, or carboxyl group.
Oxidative attack on the 5-methyl group of pyrimidine rings is a known biological process, where 5-methylcytosine (B146107) can be oxidized to 5-hydroxymethylcytosine (B124674) and further to 5-formylcytosine (B1664653) and 5-carboxylcytosine by enzymes. researchgate.netnih.gov In a laboratory setting, alkyl-substituted pyrimidines can be oxidized to the corresponding carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). researchgate.net This indicates that the 5-methyl group of the title compound could be oxidized to a carboxylic acid under appropriate conditions.
Table 4: Potential Transformations of the 5-Methyl Group
| Reaction Type | Reagent(s) | Potential Product |
|---|---|---|
| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO₄) | 4-(Hydroxymethyl)-6-methoxypyrimidine-5-carboxylic acid |
Strategic Applications in Advanced Organic Synthesis
Role as a Building Block for Pyrrolo[3,2-b]pyridine Systems
The synthesis of pyrrolo[3,2-b]pyridines, a class of compounds with significant biological activities, can be strategically approached using functionalized pyrimidine (B1678525) precursors. While direct utilization of (6-Methoxy-5-methylpyrimidin-4-YL)methanol is not extensively documented in readily available literature, its chemical structure provides a clear pathway for its conversion into key intermediates for the construction of the pyrrolo[3,2-b]pyridine core.
A plausible synthetic strategy involves the initial transformation of this compound into more reactive derivatives, such as the corresponding aldehyde or amine. For instance, oxidation of the primary alcohol would yield the highly reactive 6-methoxy-5-methylpyrimidine-4-carbaldehyde. This aldehyde can then undergo a variety of condensation reactions with suitable nitrogen-containing reagents to build the fused pyrrole (B145914) ring.
One established method for the synthesis of the pyrrolo[3,2-b]pyridine scaffold involves the cyclocondensation of a 4-aminopyrimidine (B60600) derivative with a suitable three-carbon synthon. In this context, this compound can be converted to a 4-aminomethylpyrimidine derivative. This transformation can be achieved through a variety of standard organic reactions, including conversion of the alcohol to a leaving group followed by nucleophilic substitution with an amine equivalent. The resulting aminomethylpyrimidine can then participate in cyclization reactions to form the desired bicyclic system.
For example, the reaction of a 4-(aminomethyl)-5-methylpyrimidine with a β-dicarbonyl compound or its equivalent can lead to the formation of the pyrrole ring fused to the pyrimidine core, yielding the pyrrolo[3,2-b]pyridine skeleton. The specific substitution pattern of the final product can be controlled by the choice of the cyclization partner.
Precursor for Benzimidazole (B57391) Analogues
A more direct and well-documented application of a this compound derivative is in the synthesis of benzimidazole analogues. Benzimidazoles are a prominent class of heterocyclic compounds found in numerous pharmaceuticals. The synthesis of N-substituted benzimidazoles is a common strategy to modulate their biological activity.
In this context, the chlorinated derivative, 4-(chloromethyl)-6-methoxy-5-methylpyrimidine (B8801256) , serves as a key alkylating agent. This reactive intermediate is readily prepared from this compound, typically through treatment with a chlorinating agent such as thionyl chloride or phosphorus oxychloride.
The subsequent N-alkylation of a benzimidazole core with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine provides a straightforward route to the desired analogues. For instance, the reaction of methyl 1H-benzo[d]imidazole-4-carboxylate with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine has been reported to yield a mixture of two structural isomers: methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-4-carboxylate and methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. This reaction highlights the regioselectivity challenges often encountered in the N-alkylation of unsymmetrical benzimidazoles.
| Starting Material | Reagent | Product(s) | Key Transformation |
|---|---|---|---|
| This compound | Chlorinating Agent (e.g., SOCl₂) | 4-(chloromethyl)-6-methoxy-5-methylpyrimidine | Hydroxyl to Chloride Conversion |
| Methyl 1H-benzo[d]imidazole-4-carboxylate | 4-(chloromethyl)-6-methoxy-5-methylpyrimidine | Mixture of N-alkylated benzimidazole isomers | N-Alkylation |
The separation of these isomers can typically be achieved using chromatographic techniques. The successful synthesis and characterization of these benzimidazole derivatives underscore the utility of this compound as a precursor in the generation of libraries of potentially bioactive compounds.
Development of Diverse Heterocyclic Scaffolds
The chemical reactivity of this compound and its derivatives extends beyond the synthesis of pyrrolopyridines and benzimidazoles, positioning it as a valuable starting material for the development of a wide array of diverse heterocyclic scaffolds. The functional groups present on the pyrimidine ring can be strategically manipulated to participate in various cyclization and multicomponent reactions.
The hydroxymethyl group can be oxidized to an aldehyde, as previously mentioned, which is a versatile functional group for constructing new rings. For example, pyrimidine-4-carbaldehydes can react with active methylene (B1212753) compounds in Knoevenagel condensations, followed by intramolecular cyclization to afford fused heterocyclic systems.
Furthermore, the 4-(chloromethyl) derivative is a potent electrophile that can react with a variety of nucleophiles beyond benzimidazoles. Reactions with other nitrogen, oxygen, or sulfur-containing nucleophiles can lead to the formation of a diverse range of heterocyclic structures. For instance, reaction with primary or secondary amines can introduce new functional groups that can subsequently participate in cyclization reactions to form fused pyrimidine systems such as pyrrolo[2,3-d]pyrimidines or thieno[2,3-d]pyrimidines.
Multicomponent reactions (MCRs) offer an efficient strategy for the rapid assembly of complex molecules from simple starting materials. While specific examples directly employing this compound in MCRs are not abundant in the literature, its derivatives possess the requisite functionality to be valuable components in such reactions. For example, the aldehyde derivative could participate in Biginelli or Hantzsch-type reactions to generate dihydropyrimidinones or dihydropyridines, respectively, fused or appended to the core pyrimidine ring.
Future Directions in Academic Research on 6 Methoxy 5 Methylpyrimidin 4 Yl Methanol
Innovations in Synthetic Methodologies and Green Chemistry Approaches
One promising area of research is the development of one-pot multicomponent reactions. These reactions, which combine three or more reactants in a single step to form a complex product, offer significant advantages in terms of atom economy and reduced waste generation. The application of such a strategy to the synthesis of the (6-Methoxy-5-methylpyrimidin-4-YL)methanol core could streamline its production.
Furthermore, the exploration of catalytic systems is crucial. The use of novel, highly efficient catalysts, including biocatalysts and nanocatalysts, can lead to milder reaction conditions, higher yields, and improved selectivity. For instance, enzymatic approaches could offer a highly specific and environmentally benign route to key intermediates or the final compound itself.
The principles of green chemistry also advocate for the use of safer and more environmentally friendly solvents. Research into the use of water, supercritical fluids, or bio-based solvents as reaction media for the synthesis of pyrimidine (B1678525) derivatives is an active area of investigation. The adoption of such solvents would significantly reduce the environmental footprint of the synthesis of this compound.
| Synthetic Approach | Key Advantages | Potential for this compound |
| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, atom economy. | Streamlined synthesis of the core pyrimidine structure. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Enantioselective synthesis of derivatives or chiral intermediates. |
| Nanocatalysis | High surface area, enhanced reactivity, recyclability. | Improved yields and catalyst efficiency in key synthetic steps. |
| Green Solvents (e.g., water, supercritical CO2) | Reduced toxicity and environmental impact. | Development of a more sustainable synthetic route. |
Advancements in Theoretical and Computational Studies for Predictive Modeling
Theoretical and computational chemistry are becoming indispensable tools in modern chemical research, offering deep insights into molecular properties and reactivity. For this compound, these approaches can be leveraged for predictive modeling, guiding experimental efforts and accelerating the discovery of new applications.
Density Functional Theory (DFT) calculations can provide a detailed understanding of the electronic structure, molecular geometry, and spectroscopic properties of this compound. nih.govresearchgate.net Such studies can elucidate the reactivity of different sites on the molecule, predicting which positions are most susceptible to electrophilic or nucleophilic attack, thereby informing derivatization strategies.
Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational tool. nih.govnih.gov By correlating the structural features of a series of this compound derivatives with their biological activity or material properties, QSAR models can be developed to predict the performance of yet-unsynthesized compounds. This predictive capability can significantly reduce the time and resources required for the experimental screening of large compound libraries.
Molecular docking simulations can be employed to predict the binding interactions of this compound and its derivatives with biological targets such as enzymes or receptors. nih.gov These in silico studies can help to identify potential therapeutic applications and guide the design of more potent and selective molecules.
| Computational Method | Application to this compound | Predicted Outcomes |
| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. | Prediction of reactive sites for derivatization, understanding of spectroscopic properties. |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between structure and activity/properties. | Prediction of the biological activity or material properties of new derivatives. |
| Molecular Docking | Simulation of binding to biological macromolecules. | Identification of potential protein targets and prediction of binding affinity. |
Exploration of Novel Derivatization Pathways and Scaffold Elaboration Strategies
The core structure of this compound offers multiple sites for chemical modification, providing a rich platform for the development of novel derivatives with diverse properties. Future research will likely focus on systematically exploring these derivatization pathways to generate a library of new compounds for various applications.
The hydroxyl group of the methanol (B129727) substituent is a prime target for derivatization. It can be readily converted into a wide range of functional groups, including ethers, esters, and amines, through well-established chemical transformations. These modifications can be used to modulate the compound's solubility, lipophilicity, and biological activity.
The pyrimidine ring itself also presents opportunities for modification. For instance, the methoxy (B1213986) group at the 6-position could be substituted with other alkoxy groups or amines to probe the impact of these changes on the molecule's properties. Additionally, the methyl group at the 5-position could potentially be functionalized, although this would likely require more specialized synthetic methods.
Scaffold elaboration strategies involve more significant structural modifications to the pyrimidine core. This could include the fusion of additional rings to the pyrimidine system to create more complex polycyclic structures. Such modifications can lead to compounds with entirely new three-dimensional shapes and electronic properties, opening up possibilities for novel applications in areas such as materials science or as scaffolds for new therapeutic agents.
| Derivatization Site | Potential Modifications | Anticipated Impact on Properties |
| 4-Methanol Group | Esterification, Etherification, Amination | Modulation of solubility, lipophilicity, and biological interactions. |
| 6-Methoxy Group | Substitution with other alkoxy or amino groups | Alteration of electronic properties and hydrogen bonding capabilities. |
| Pyrimidine Ring | Annulation with other rings | Creation of novel polycyclic scaffolds with unique geometries and properties. |
Q & A
Q. What computational methods predict the compound’s stability under varying pH conditions?
- Approach : Molecular dynamics (MD) simulations model degradation pathways. Experimental validation via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Correlate pH-dependent stability with pKa values calculated using ChemAxon or ACD/Labs .
Data Contradiction and Validation
Q. How to reconcile discrepancies in reported solubility or partition coefficients (logP)?
- Resolution : Cross-check experimental protocols (e.g., shake-flask vs. HPLC methods). Use standardized buffers and control temperature. Compare with QSPR models or databases like PubChem to identify outliers .
Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?
- Troubleshooting : Variability often stems from trace moisture or oxygen sensitivity. Implement inert atmosphere (N₂/Ar) and anhydrous solvents. Document detailed reaction parameters (e.g., cooling rate during crystallization) .
Structural and Functional Analogues
Q. What insights can be gained from comparing this compound to its 4-chloro or 5-fluoro analogues?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
